5-phenyl-1H-pyrrole-3-carbaldehyde
Overview
Description
5-Phenyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.2 . It is a solid at room temperature . This compound is an impurity in the synthesis of Vonoprazan, which acts as a competitive potassium acid blocker .
Synthesis Analysis
The synthesis of this compound involves using pyrrole as a raw material. After being protected by N-alkylation of triisopropylsilyl chloride, it is then reacted with Vilsmeier reagent to obtain 1H-Pyrrole-3-carbaldehyde. This is then purified by N-bromosuccinimide (NBS) bromination and 2-fluorophenylboronic acid for Suzuki coupling reaction to obtain the crude product .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H
. Further details about its molecular structure can be found in various scientific papers . Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 381.6±30.0 °C and a predicted density of 1.183±0.06 g/cm3 . It also has a predicted pKa value of 15.46±0.50 .Scientific Research Applications
Synthesis of Trifluoromethyl-Substituted Compounds
5-Phenyl-1H-pyrrole-3-carbaldehyde is utilized in the synthesis of trifluoromethyl-substituted compounds. A study demonstrated the synthesis of 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment, highlighting its potential in creating structurally diverse compounds (Palka et al., 2014).
Antitumor Properties
Research on the spent broth from submerged cultures of Taiwanofungus camphoratus identified novel compounds, including 3-isobutyl-1-methoxy-4-(4'-(3-methylbut-2-enyloxy)phenyl)-1H-pyrrole-2,5-dione, which showed inhibition of tumor cell proliferation in vitro (Jia et al., 2015).
Development of Fluorinated Pyrroles
A methodology for the preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes was developed, demonstrating the potential of this compound in creating fluorinated pyrroles, which are valuable in various chemical syntheses (Surmont et al., 2009).
Novel Synthesis Techniques
New synthesis techniques involving this compound were developed for creating diverse pyrazolo[4,3-c]pyridines. These methods include Sonogashira-type reactions and cyclization processes, contributing to the advancement of synthetic organic chemistry (Vilkauskaitė et al., 2011).
Schiff Bases Synthesis and Antimicrobial Activity
The compound has been used in synthesizing Schiff bases of chitosan, incorporating heteroaryl pyrazole derivatives. These synthesized compounds displayed antimicrobial activity against various bacteria and fungi, indicating its importance in the development of new antimicrobial agents (Hamed et al., 2020).
Anticonvulsant and Analgesic Studies
In the field of medicinal chemistry, derivatives of this compound were synthesized for potential anticonvulsant and analgesic activities. The synthesized compounds showed promising results in in vivo studies, underlining the compound's relevance in drug development (Viveka et al., 2015).
Safety and Hazards
The compound is classified under GHS07 and has a signal word of 'Warning’ . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
5-Phenyl-1H-pyrrole-3-carbaldehyde is primarily used as an impurity in the synthesis of Vonoprazan . Vonoprazan is a competitive potassium acid blocker, suggesting that this compound may interact with similar targets .
Mode of Action
Given its role in the synthesis of vonoprazan, it may interact with potassium channels in a competitive manner .
Biochemical Pathways
As an impurity in the synthesis of vonoprazan, it may influence acid-related pathways .
Pharmacokinetics
Its predicted boiling point is 3816±300 °C, and its predicted density is 1183±006 g/cm3 .
Result of Action
As an impurity in the synthesis of Vonoprazan, it may contribute to the overall effects of this drug, which include the reduction of gastric acid secretion .
Properties
IUPAC Name |
5-phenyl-1H-pyrrole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-9-6-11(12-7-9)10-4-2-1-3-5-10/h1-8,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRIBBUJKKGAGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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